Prexasertib mesylate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prexasertib, also known as LY2606368, is a small molecule checkpoint kinase inhibitor . It is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It has been used in trials studying the treatment and basic science of various cancers .
Synthesis Analysis
A multistep continuous-flow CGMP (current good manufacturing practices) process has been developed that produced 24 kilograms of prexasertib monolactate monohydrate suitable for use in human clinical trials . The process involved eight continuous unit operations to produce the target at roughly 3 kilograms per day using small continuous reactors, extractors, evaporators, crystallizers, and filters in laboratory fume hoods .Molecular Structure Analysis
The molecular formula of Prexasertib is C18H19N7O2 . It is an ATP-competitive selective inhibitor of CHK1 and CHK2 .Chemical Reactions Analysis
Prexasertib has been shown to induce DNA damage and tumor cell apoptosis in preclinical studies . Further optimization in flow revealed that at 130°C and 500 pounds per square inch gauge, highly pure 8 could be obtained in high yield, using a mean residence time (t) of 60 min and a slight excess of hydrazine .Scientific Research Applications
Treatment of Acute Lymphoblastic Leukemia (ALL)
Prexasertib was effective in B-/T- cell progenitor acute lymphoblastic leukemia as both a single agent and in combination with other drugs like imatinib, dasatinib, and clofarabine. It reduced cell viability and increased apoptotic cell death in treated cell lines (Rorà et al., 2016).
Squamous Cell Carcinoma Treatment
In a Phase Ib study, prexasertib showed activity in patients with advanced squamous cell carcinoma, with an acceptable safety profile. It was administered at 105 mg/m2 as a 1-hour infusion every 14 days (Hong et al., 2018).
Pediatric Solid Malignancies
Prexasertib demonstrated antitumor effects as both a monotherapy and in combination with chemotherapy in multiple preclinical models of pediatric cancer. It showed significant effects in pediatric sarcoma cell lines and various pediatric cancer histologies (Lowery et al., 2018).
Triple-Negative Breast Cancer
A Phase II trial showed modest activity of prexasertib in BRCA wild-type, recurrent triple-negative breast cancer. The treatment induced DNA damage in peripheral immune cells and had manageable side effects with supportive care measures (Gatti-Mays et al., 2020).
Manufacturing Advancements
A continuous flow technique for the small-volume continuous preparation of prexasertib was developed, offering improvements in yield, selectivity, and safety in handling hazardous reagents (Yeston, 2017).
Ovarian Cancer Treatment
In high-grade serous ovarian cancer (HGSOC), prexasertib increased the in vitro toxicity of PARP inhibition, especially in BRCA wild type HGSOC, by preventing Rad51 foci formation, crucial for DNA repair (Brill et al., 2017).
Synergistic Effects with PARP Inhibition
Prexasertib exhibited synergistic effects when combined with the PARP inhibitor olaparib in preclinical models of HGSOC, including those resistant to PARP inhibitor monotherapy. It impaired homologous recombination repair and compromised replication fork stability (Parmar et al., 2019).
Mechanism of Action
Prexasertib works by inhibiting checkpoint kinases 1 and 2 (CHK1 and CHK2), which are important multifunctional proteins of the kinase family . Their main function is to regulate DNA replication and DNA damage response . When a cell is exposed to exogenous damage to its DNA, CHK1/CHK2 stops the cell cycle to give time to the cellular mechanisms to repair DNA breakage and apoptosis too, if the damage is not repairable to activate programmed cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.CH4O3S.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-5(2,3)4;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWXOLNJNHLGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib mesylate monohydrate | |
CAS RN |
1234015-57-6 |
Source
|
Record name | Prexasertib mesylate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREXASERTIB MESYLATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4D3L195S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.